molecular formula C23H26N2O2 B11168634 N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide

N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11168634
M. Wt: 362.5 g/mol
InChI Key: HSIWMFWTHXZYDB-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butoxypropyl group attached to the nitrogen atom and a phenyl group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base.

    Attachment of the Butoxypropyl Group: The butoxypropyl group can be attached through a nucleophilic substitution reaction, where 3-butoxypropylamine reacts with the quinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The butoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3) can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted quinoline derivatives.

Scientific Research Applications

Chemistry: N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancer. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison:

  • N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct biological activities compared to other similar compounds.
  • N-(3-butoxypropyl)-3-(4-methylbenzyl)-1-benzothiophene-2-carboxamide has a benzothiophene core, which may result in different chemical reactivity and biological properties.
  • N-(3-butoxypropyl)-4-phenoxybutanamide contains a phenoxybutanamide structure, which may influence its solubility and interaction with biological targets.
  • N-(3-butoxypropyl)-3-phenylmethanesulfonylpropanamide has a sulfonyl group, which can affect its chemical stability and reactivity.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

N-(3-butoxypropyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H26N2O2/c1-2-3-15-27-16-9-14-24-23(26)20-17-22(18-10-5-4-6-11-18)25-21-13-8-7-12-19(20)21/h4-8,10-13,17H,2-3,9,14-16H2,1H3,(H,24,26)

InChI Key

HSIWMFWTHXZYDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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